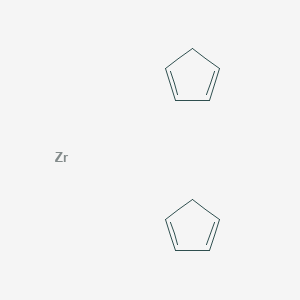
Zirconocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconocene, also known as this compound, is a compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and chemical inertness, making it a valuable catalyst in various organic transformations .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cyclopenta-1,3-diene;zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method includes the use of lithium dimethylamino as a reducing agent under an inert atmosphere . The reaction proceeds as follows:
- Preparation of lithium dimethylamino by introducing dimethylamine gas into a solution of n-butyl lithium in n-hexane.
- Addition of zirconium tetrachloride to the solution of lithium dimethylamino.
- Distillation of cyclopentadiene monomer from dicyclopentadiene.
- Reaction of cyclopentadiene monomer with tetra(dimethylamino)zirconium to form tris(dimethylamino)cyclopentadienyl zirconium .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;zirconium often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product.
化学反应分析
Types of Reactions
Zirconocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include various zirconium complexes, which are valuable in catalysis and materials science .
科学研究应用
Zirconocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery.
Medicine: The compound is being investigated for its potential in cancer treatment due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of cyclopenta-1,3-diene;zirconium involves its ability to form stable complexes with various ligands. These complexes can then participate in catalytic cycles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
Titanocene: Similar to zirconocene but with titanium as the central metal atom.
Ferrocene: Contains iron as the central metal atom and is known for its stability and use in various applications.
Ruthenocene: Contains ruthenium and is used in catalysis and materials science.
Uniqueness
This compound is unique due to its high stability and chemical inertness, which make it an excellent catalyst for a wide range of reactions. Its ability to form stable complexes with various ligands also sets it apart from other metallocenes .
属性
分子式 |
C10H12Z |
|---|---|
分子量 |
223.43 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;zirconium |
InChI |
InChI=1S/2C5H6.Zr/c2*1-2-4-5-3-1;/h2*1-4H,5H2; |
InChI 键 |
ZMMRKRFMSDTOLV-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=C1.C1C=CC=C1.[Zr] |
同义词 |
Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



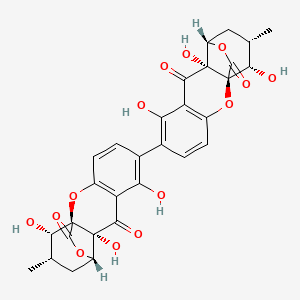
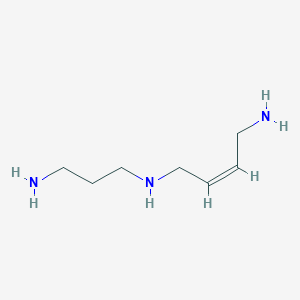
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)

![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)
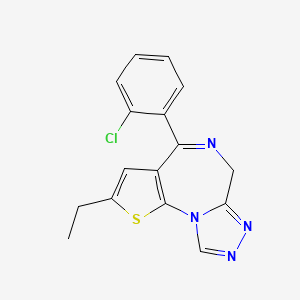

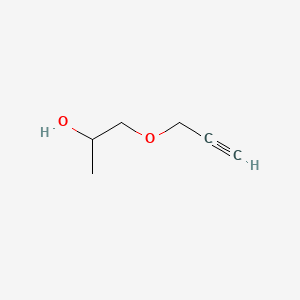

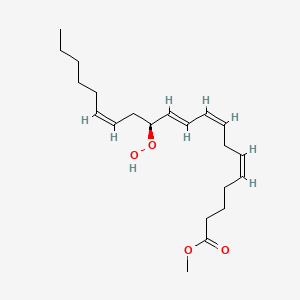
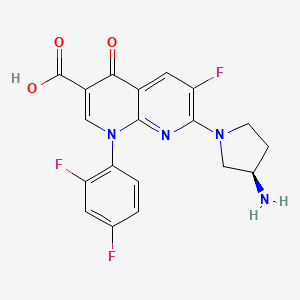
![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)

